Home > Products > Screening Compounds P29097 > N-(p-Aminophenethyl)spiperone
N-(p-Aminophenethyl)spiperone - 93801-18-4

N-(p-Aminophenethyl)spiperone

Catalog Number: EVT-372064
CAS Number: 93801-18-4
Molecular Formula: C31H35FN4O2
Molecular Weight: 514.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The realm of medicinal chemistry is continuously evolving with the synthesis of novel compounds that exhibit promising pharmacological activities. Among these, the compound "3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one" represents a class of diazaspirodecanone derivatives that have been synthesized and studied for their potential therapeutic applications. This comprehensive analysis will delve into the synthesis, mechanism of action, and the broad spectrum of applications of such compounds, particularly focusing on their anticonvulsant and neuroprotective effects.

Applications in Various Fields

Anticonvulsant Agents

The derivatives of diazaspirodecanone have shown promise as anticonvulsant agents. In particular, compounds from this class have been effective in the MES test, indicating their potential to protect against seizures. Some derivatives have even shown superior efficacy compared to phenytoin, suggesting that these compounds could be developed as novel antiepileptic drugs1.

Neuroprotective Agents

Another significant application of these compounds is in the field of neuroprotection. A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives demonstrated potent inhibitory effects on calcium uptake into cerebrocortical synaptosomes and provided outstanding protection against triethyltin chloride (TET)-induced brain edema in rats. These findings suggest that the compounds' neuroprotective effects may be related to their influence on intracellular calcium and sodium movements. Furthermore, some of these derivatives have shown remarkable activity in preventing learning and memory deficits caused by various agents, indicating their potential use in treating cognitive impairments2.

8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one ([¹²³I]-8-[4-[2-(5-Iodothienyl)]-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]-decan-4-one)

Compound Description: This compound serves as a precursor in synthesizing a potential dopamine D2 receptor radioligand for SPECT. It exhibits high affinity for dopamine D2 receptors (Ki = 1.9 nM) and good selectivity over serotonin 5HT2 receptors (Ki 5HT2/D2 = 16.7) in vitro.

Relevance: This compound shares the core 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one structure with 3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one. The primary difference lies in the substituent at the 3-position of the triazaspirodecanone ring, with a methyl group in this compound compared to a 3-[2-(4-Aminophenyl)ethyl] group in the target compound.

8-[4-(4-Nitrophenyl)-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Compound Description: This compound is used as a precursor in the synthesis of no-carrier-added fluorine-18-labeled N-methylspiroperidol. Attempts to synthesize [¹⁸F]N-methylspiroperidol from this compound using nucleophilic aromatic substitution with Cs[¹⁸F] yielded unacceptably low and inconsistent results.

Relevance: This compound exhibits significant structural similarity to 3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one. Both compounds share the 8-[4-(phenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one scaffold. The key differences are the presence of a nitro group at the para position of the phenyl ring in the 8-substituent and a methyl group at the 3-position of the triazaspirodecanone ring in this compound, compared to a fluorine substituent and a 3-[2-(4-Aminophenyl)ethyl] group, respectively, in the target compound.

8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro [4.5]decan-4-one

Compound Description: This compound has demonstrated antipsychotic potential in biochemical and behavioral pharmacological tests. Notably, it shows a favorable separation between doses that produce catalepsy in rats and those needed for efficacy in tests predicting antipsychotic action, such as the suppression of high baseline medial forebrain bundle self-stimulation. This suggests a reduced risk of neurological side effects.

Relevance: This compound belongs to the same 1-aryl-1,3,8-triazaspiro[4.5]decan-4-one class as 3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one. Both share the core triazaspirodecanone structure with a phenyl ring at position 1. The key difference lies in the substituent at position 8.

Source and Classification

This compound is synthesized from commercially available precursors and belongs to a class of compounds that exhibit significant biological activity, particularly as ligands for dopamine receptors. It has been utilized in various research applications, including enzyme inhibition studies and receptor binding assays, making it a valuable tool in both chemistry and biology .

Synthesis Analysis

The synthesis of N-(p-Aminophenethyl)spiperone involves multiple steps, which can be summarized as follows:

  1. Starting Materials: The synthesis begins with aniline and N-benzylpiperidin-4-one.
  2. Reaction Conditions: The initial reaction occurs in the presence of acetic acid and trimethylsilyl cyanide at room temperature for four hours, yielding an intermediate compound.
  3. Conversion Steps:
    • The nitrile moiety is converted into an amide using concentrated sulfuric acid.
    • Cyclization occurs through a reaction with dimethylformamide (DMF) and dimethylacetamide (DMA) in methanol.
    • Subsequent reduction of the imidazolinone moiety with sodium borohydride leads to further intermediates.
    • Cleavage of the benzyl group using ammonium formate in the presence of palladium on carbon facilitates further transformations.
    • Alkylation with 4-chloro-1-(4-fluorophenyl)butan-1-one followed by N-alkylation with another intermediate completes the synthesis .

The entire process typically requires careful control of reaction conditions to optimize yields and purity.

Chemical Reactions Analysis

N-(p-Aminophenethyl)spiperone can participate in various chemical reactions:

  • Oxidation: The compound can be oxidized to form corresponding oxides.
  • Reduction: Reduction reactions may convert ketone groups to alcohols.
  • Electrophilic Substitution: The aromatic rings are susceptible to electrophilic substitution reactions, allowing for further functionalization.

These reactions are vital for modifying the compound to enhance its properties or to synthesize derivatives for specific applications .

Mechanism of Action

The mechanism of action for N-(p-Aminophenethyl)spiperone primarily involves its interaction with dopamine receptors, specifically dopamine D2 and D3 receptors. As an antagonist, it binds competitively to these receptors, inhibiting dopamine's effects. This binding alters downstream signal transduction pathways that are crucial for neurotransmission in the central nervous system.

Research indicates that this compound's affinity for dopamine receptors can be quantified using fluorescence-based assays, which have demonstrated subnanomolar affinity levels. Such properties make it suitable for live-cell imaging studies and receptor characterization .

Physical and Chemical Properties Analysis

Key physical and chemical properties of N-(p-Aminophenethyl)spiperone include:

  • Molecular Weight: Approximately 525.64 g/mol.
  • Solubility: Typically soluble in organic solvents; solubility in water may vary based on pH.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels.

These properties are essential for determining the appropriate conditions for storage and handling in laboratory settings .

Applications

N-(p-Aminophenethyl)spiperone has several scientific applications:

  1. Pharmacological Research: Used extensively as a ligand in studies involving dopamine receptor interactions.
  2. Fluorescent Labeling: Derivatives of this compound have been synthesized with fluorescent tags (e.g., Cy3B), facilitating imaging studies in live cells.
  3. Therapeutic Investigations: Its potential therapeutic effects are being explored in the context of neurological disorders due to its receptor binding capabilities.
Chemical Identity and Structural Characterization of NAPS

Molecular Structure and Physicochemical Properties

N-(p-Aminophenethyl)spiperone (CAS 93801-18-4), abbreviated here as NAPS for clarity in chemical discussion, is a synthetic spiperone analogue with the systematic name 3-[2-(4-aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one. Its molecular formula is C₃₁H₃₅FN₄O₂, yielding a molecular weight of 514.63 g/mol [1] [3] [6]. The structure integrates three key pharmacophores:

  • A spirodecanone core (1,3,8-triazaspiro[4.5]decan-4-one) providing conformational rigidity.
  • A 4-fluorobenzoyl moiety linked via a butyl chain to the spiro nitrogen, characteristic of butyrophenone neuroleptics.
  • A p-aminophenethyl group attached to the N1 position of the triazaspirodecanone, serving as the primary modification site for functionalization [1] [6].

The aminophenethyl substituent introduces a polar, protonatable amine (pKa ~9–10) that enhances water solubility relative to spiperone and enables conjugation chemistry for probe design. Spectroscopic characterization includes:

  • SMILES: Nc1ccc(CCN2CN(c3ccccc3)C4(CCN(CCCC(=O)c5ccc(F)cc5)CC4)C2=O)cc1
  • InChI Key: OFOJSVPHSJPGKK-UHFFFAOYSA-N [3] [6]Physicochemically, NAPS is a pale yellow solid stored at –20°C to ensure stability. Its logP (calculated) of ~3.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility [6] [7].

Table 1: Physicochemical Properties of N-(p-Aminophenethyl)spiperone

PropertyValue
CAS Registry Number93801-18-4
Molecular FormulaC₃₁H₃₅FN₄O₂
Exact Mass514.2744 Da
XLogP~3.2 (estimated)
Hydrogen Bond Donors1 (primary amine)
Hydrogen Bond Acceptors5 (2x carbonyl, 2x N, F)
Storage Conditions–20°C, protected from light

Synthesis Pathways and Optimization Strategies

The synthesis of NAPS follows reductive amination as the key step, leveraging spiperone’s N1 reactivity. The general route involves:

  • N1-Alkylation: Condensation of spiperone with p-nitrophenethyl bromide under basic conditions to yield the nitro intermediate.
  • Nitro Reduction: Catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., SnCl₂) converts the nitro group to a primary amine [1] [6].

Critical optimizations address challenges in selectivity and yield:

  • Temperature Control: Maintaining ≤0°C during alkylation minimizes N8-quaternization or carbonyl reduction side reactions.
  • Solvent Selection: Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) optimizes nucleophilicity of the spiperone N1 nitrogen [3] [7].
  • Purification: Reverse-phase chromatography or crystallization from ethanol/water mixtures achieves >95% purity, confirmed by HPLC [7].

Scale-up constraints include the cost of spiperone precursors and the need for inert atmospheres during reduction. Yields are typically moderate (40–60%) due to steric hindrance at N1 [6].

Table 2: Key Reaction Parameters for NAPS Synthesis Optimization

StepParameterOptimal ConditionImpact
AlkylationSolventAnhydrous DMFEnhances N1 nucleophilicity
Temperature0–5°CSuppresses dialkylation
ReductionCatalyst10% Pd/C, H₂ (40 psi)Complete nitro reduction in 6 h
PurificationMethodPrep. HPLC (C18 column)Separates aminophenethyl isomers

Analogues and Derivatives: Structural Modifications

NAPS serves as a versatile scaffold for designing receptor-targeted probes via modifications at three sites:1. Primary Amine Functionalization:- Fluorescent Probes: Conjugation with dansyl chloride or BODIPY fluorophores yields derivatives for visualizing dopamine D₂ receptor distribution in cellular assays [1] [5].- Bivalent Ligands: Amide coupling with carboxylate-bearing pharmacophores (e.g., adenosine receptor antagonists) creates heterobivalent ligands targeting receptor dimers. Pulido et al. demonstrated picomolar affinity in such constructs by exploiting spatial proximity of D₂ and A₂A receptors [1].

  • Spirodecanone Modifications:
  • N8-Alkyl Variants: Replacing the 4-fluorobenzoylbutyl chain with shorter alkyl groups reduces D₂ affinity but enhances selectivity for serotonin receptors (5-HT₂A) [1].
  • Phenethyl Spacing:
  • Methylene Bridge Adjustments: Increasing the spacer between the phenyl ring and amine from two to three methylene units lowers binding energy by ~2 kcal/mol due to entropic penalties in receptor docking [1] [5].

Network Analysis of Structural Stability: Computational studies using tools like NAPS (Network Analysis of Protein Structures) reveal that NAPS derivatives with ortho-substituted aminophenyl groups exhibit higher rigidity (as measured by k-clique persistence) in molecular dynamics simulations. This correlates with improved receptor residence times [5].

Properties

CAS Number

93801-18-4

Product Name

N-(p-Aminophenethyl)spiperone

IUPAC Name

3-[2-(4-aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one

Molecular Formula

C31H35FN4O2

Molecular Weight

514.6 g/mol

InChI

InChI=1S/C31H35FN4O2/c32-26-12-10-25(11-13-26)29(37)7-4-19-34-21-17-31(18-22-34)30(38)35(20-16-24-8-14-27(33)15-9-24)23-36(31)28-5-2-1-3-6-28/h1-3,5-6,8-15H,4,7,16-23,33H2

InChI Key

OFOJSVPHSJPGKK-UHFFFAOYSA-N

SMILES

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)N)CCCC(=O)C5=CC=C(C=C5)F

Synonyms

N-(p-Aminophenethyl)spiroperidol; 3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one;

Canonical SMILES

C1CN(CCC12C(=O)N(CN2C3=CC=CC=C3)CCC4=CC=C(C=C4)N)CCCC(=O)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.